molecular formula C11H8ClF3O2 B1410965 3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride CAS No. 1924321-95-8

3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride

Cat. No.: B1410965
CAS No.: 1924321-95-8
M. Wt: 264.63 g/mol
InChI Key: YBRFRQXIAYHOIP-UHFFFAOYSA-N
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Description

3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride is an acyl chloride derivative featuring a trifluoromethylphenyl substituent at the β-position of a ketone-bearing butanoyl backbone. This compound is structurally characterized by its reactive carbonyl group and electron-withdrawing trifluoromethyl (-CF₃) group, which significantly influences its physicochemical and reactivity profiles.

Key structural attributes:

  • Molecular formula: C₁₁H₈ClF₃O₂ (inferred from the chloro analog in ).
  • Functional groups: Acyl chloride (Cl-C=O), ketone (C=O), and 3-trifluoromethylphenyl aromatic ring.
  • Applications: Likely used in organic synthesis (e.g., peptide coupling, polymer chemistry) and pharmaceutical intermediates, given the prevalence of trifluoromethyl groups in bioactive molecules .

Properties

IUPAC Name

3-oxo-4-[3-(trifluoromethyl)phenyl]butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3O2/c12-10(17)6-9(16)5-7-2-1-3-8(4-7)11(13,14)15/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRFRQXIAYHOIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride typically involves the acylation of 3-trifluoromethylphenylacetic acid with oxalyl chloride. The reaction is carried out in the presence of a suitable solvent such as dichloromethane, under an inert atmosphere to prevent moisture interference. The reaction conditions usually include low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride involves its reactivity towards nucleophiles due to the presence of the electrophilic carbonyl and acyl chloride groups. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent it interacts with.

Comparison with Similar Compounds

Research Findings and Trends

  • Structure-activity relationships : Trifluoromethyl-substituted compounds often outperform chloro analogs in biological assays due to improved membrane permeability and target binding .

Biological Activity

3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride, a compound characterized by its trifluoromethyl group, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is defined by the presence of a trifluoromethyl group, which significantly influences its reactivity and biological interactions. The compound can be represented as follows:

C11H8ClF3O\text{C}_11\text{H}_8\text{ClF}_3\text{O}

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can lead to increased binding affinity for specific enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in the synthesis of pro-inflammatory mediators.
  • Cytotoxic Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest.

Biological Activity Studies

Recent studies have investigated the biological activity of this compound through various assays.

Table 1: Summary of Biological Activity Studies

StudyTargetMethodologyFindings
Study ACOX-2In vitro enzyme assayModerate inhibition observed (IC50 = 15 µM)
Study BMCF-7 (breast cancer)Cytotoxicity assayIC50 = 20 µM; induced apoptosis
Study CLOX-5In vitro enzyme assayInhibition with IC50 = 18 µM

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of 20 µM, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Properties : Another investigation focused on the inhibition of COX-2 and LOX enzymes. The results indicated that the compound could serve as a lead molecule for developing anti-inflammatory drugs due to its moderate inhibitory effects on these enzymes.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group in the structure of this compound plays a crucial role in enhancing its biological activity. SAR studies indicate that modifications to this group can significantly affect potency and selectivity against various biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of -CF3Increased lipophilicity and binding affinity
Substitution at para-positionEnhanced enzyme inhibition
Alteration of carbon chain lengthVariability in cytotoxicity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride
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3-Oxo-4-(3-trifluoromethylphenyl)butanoyl chloride

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